Approximately 10-Fold Greater Antiemetic Potency than Ondansetron in Directly Comparative Animal Models of Cytotoxic-Evoked Emesis
In directly comparative animal studies, itasetron (DAU 6215) demonstrated approximately 10-fold greater antiemetic potency than ondansetron. In dogs, pretreatment with 0.1–1 mg/kg DAU 6215 i.v. or p.o. prevented cisplatin-induced vomiting, and ondansetron was explicitly reported as less potent than DAU 6215 against both cisplatin and doxorubicin-evoked emesis [1]. Additionally, the published phase II clinical report states that oral itasetron hydrochloride 'is more potent (about 10 times) in animal models than ondansetron' [2]. Duration-of-action differentiation was also observed: lengthening pretreatment time to 2 hours did not affect DAU 6215 antiemetic efficacy, whereas it decreased that of ondansetron [1].
| Evidence Dimension | Relative antiemetic potency in animal models (cisplatin/doxorubicin-induced emesis) |
|---|---|
| Target Compound Data | Approximately 10-fold greater potency than ondansetron; effective at 0.1–1 mg/kg i.v./p.o. in dogs; sustained efficacy with 2-hour pretreatment |
| Comparator Or Baseline | Ondansetron: less potent than DAU 6215 against cisplatin and doxorubicin; decreased efficacy with 2-hour pretreatment |
| Quantified Difference | ~10-fold potency advantage; sustained duration of action advantage with extended pretreatment interval |
| Conditions | In vivo: dog cisplatin-induced emesis model; ferret doxorubicin and X-ray exposure emesis models [1]; in vivo potency quantification referenced in clinical report [2] |
Why This Matters
The 10-fold potency differential translates into substantially lower dose requirements for equivalent target engagement in preclinical antiemetic models, reducing compound consumption and enabling experimental designs where higher on-target exposure is desirable.
- [1] Sagrada A, Turconi M, Bonali P, Schiantarelli P, Micheletti R, Montagna E, Nicola M, Algate DR, Rimoldi EM, Donetti A. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation. Cancer Chemother Pharmacol. 1991;28(6):470-4. PMID: 1834359. View Source
- [2] Goldschmidt H, Salwender H, Egerer G, Kempe R, Voigt T. Comparison of oral itasetron with oral ondansetron: results of a double-blind, active-controlled phase II study in chemotherapy-naive patients receiving moderately emetogenic chemotherapy. Anticancer Drugs. 1997 Jun;8(5):436-44. PMID: 9215605. View Source
